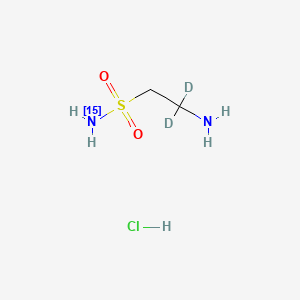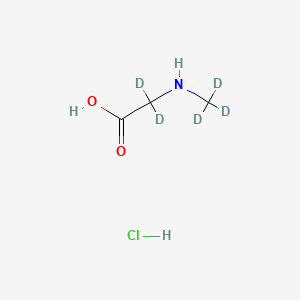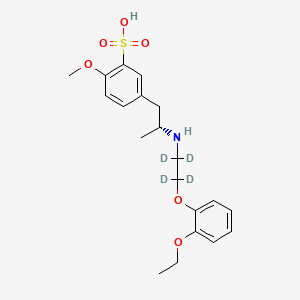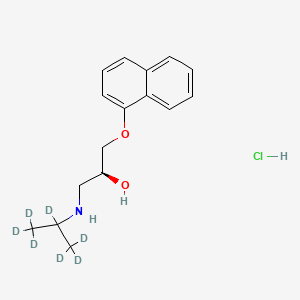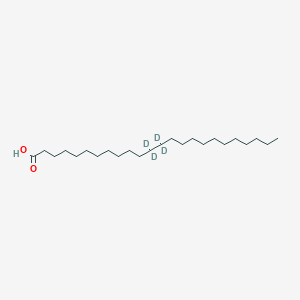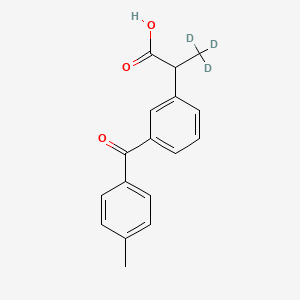
Secalciferol 24-Glucuronide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 24-Glucuronide-d6 involves the glucuronidation of Secalciferol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Secalciferol are protected using suitable protecting groups.
Glucuronidation: The protected Secalciferol is reacted with a glucuronic acid derivative under acidic or basic conditions to form the glucuronide.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Secalciferol are glucuronidated using automated reactors.
Purification: The product is purified using techniques such as chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Análisis De Reacciones Químicas
Types of Reactions
Secalciferol 24-Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Secalciferol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glucuronides .
Aplicaciones Científicas De Investigación
Secalciferol 24-Glucuronide-d6 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of Secalciferol derivatives.
Biology: The compound is used in studies related to vitamin D metabolism and its biological effects.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: It is used in the development of new vitamin D-based therapeutics and supplements
Mecanismo De Acción
Secalciferol 24-Glucuronide-d6 exerts its effects by interacting with vitamin D receptors in the body. The glucuronide moiety enhances its solubility and bioavailability, allowing it to be more effectively absorbed and utilized. The compound influences various molecular pathways involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Secalciferol: The parent compound, used in similar research applications.
Calcitriol: Another vitamin D analog with similar biological effects.
Ergocalciferol: A form of vitamin D2, used in different therapeutic contexts.
Uniqueness
Secalciferol 24-Glucuronide-d6 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. Its glucuronide moiety also provides distinct pharmacokinetic properties compared to other vitamin D analogs .
Propiedades
Fórmula molecular |
C33H52O9 |
|---|---|
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-6-[(3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-hydroxy-2-(trideuteriomethyl)heptan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(34)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(32(3,4)40)41-31-28(37)26(35)27(36)29(42-31)30(38)39/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25+,26-,27-,28+,29-,31+,33-/m1/s1/i3D3,4D3 |
Clave InChI |
ZXZYKXRMDPBOJP-RRDRPAJBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
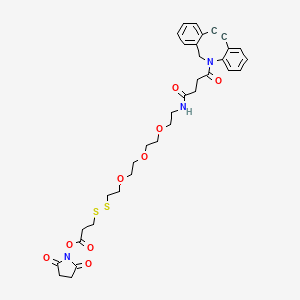
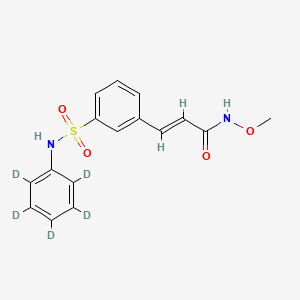
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
